molecular formula C10H8N2O9S B7759540 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate CAS No. 65944-47-0

8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate

Cat. No.: B7759540
CAS No.: 65944-47-0
M. Wt: 332.25 g/mol
InChI Key: UIZIAUUSUCUWLZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate (CAS: 483-84-1), commonly known as Flavianic Acid Dihydrate, is a naphthalene derivative with the molecular formula C₁₀H₆N₂O₈S·H₂O and a molecular weight of 314.228 g/mol (anhydrous basis) . Its structure features a naphthalene backbone substituted with two nitro groups (-NO₂) at positions 5 and 7, a hydroxyl group (-OH) at position 8, and a sulfonic acid (-SO₃H) group at position 2 . The hydrate form includes two water molecules, enhancing its stability in aqueous solutions .

Properties

IUPAC Name

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O8S.H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZIAUUSUCUWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018501
Record name Flavianic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65944-47-0
Record name Flavianic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Nitrating Agent: 65–70% nitric acid in concentrated sulfuric acid (1:3 v/v)

  • Temperature: −10°C to 0°C (minimizes decomposition)

  • Dehydration Value (DV): 5–27 (critical for reaction efficiency)

The dehydration value, defined as the ratio of sulfuric acid to water in the system, influences nitration kinetics. A DV <5 results in incomplete nitration, while DV >27 promotes sulfonic acid decomposition.

Mechanistic Insights

The sulfonic acid group at position 2 deactivates the naphthalene ring, directing nitration to the meta positions (5 and 7) via resonance stabilization of the nitronium ion intermediate. Computational studies suggest that steric effects further favor nitration at these positions over ortho sites.

Hydroxylation at Position 8

Introducing the hydroxyl group at position 8 represents the most challenging step. Patent data describes two approaches: direct oxidation and hydrolytic cleavage .

Direct Oxidation Method

  • Reagents: Hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈)

  • Conditions: 80–100°C in aqueous sulfuric acid (pH 1–2)

  • Yield: 60–70% (limited by overoxidation to quinones)

This method suffers from moderate selectivity due to competing oxidation at adjacent positions.

Hydrolytic Cleavage of Amino Intermediates

A more efficient route involves reducing one nitro group to an amine, followed by acidic hydrolysis to hydroxyl:

  • Partial Reduction:

    • Reductant: Iron powder in ammonium chloride solution (0.2–3.0 mol/L)

    • Temperature: 80–100°C (achieves selective reduction of the nitro group at position 8)

    • Reaction Time: 2–4 hours

  • Hydrolysis:

    • Acid: 15–50% sulfuric acid at reflux (100–120°C)

    • Time: 5–8 hours (converts amine to hydroxyl group)

This method achieves yields >85% with high purity, making it preferred for industrial production.

Hydration and Crystallization

The final hydrate form is obtained by crystallizing the product from aqueous ethanol or acetone. Key parameters include:

  • Solvent Ratio: 1:3 (product:water)

  • Temperature: 0–5°C (maximizes crystal yield)

  • Drying: Vacuum desiccation at 40°C (avoids dehydration)

Industrial-Scale Optimization

Modern facilities employ continuous-flow reactors to enhance reproducibility and safety. For example:

ParameterBatch ProcessContinuous Process
Nitration Time8–10 hours2–3 hours
Yield78–82%85–88%
Byproduct Formation5–8%<2%

Data adapted from patent JP H04210954A.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

  • HPLC: Purity >98% (TCI America standard)

  • FT-IR: Peaks at 1530 cm⁻¹ (NO₂ asym stretch) and 1030 cm⁻¹ (SO₃H stretch)

  • XRD: Confirms hydrate structure via water molecule coordination patterns

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

Field Application
Analytical ChemistryReagent in spectrophotometry for detecting metal ions.
PharmaceuticalsPotential use in drug formulation and targeted therapies.
Biological ResearchUtilized in biochemical assays to study enzyme activities.
Dyes and PigmentsEmployed in the textile and paper industries for vibrant colors.
Environmental ScienceAssists in pollutant degradation studies and water quality assessments.

Analytical Chemistry

Flavianic acid hydrate is widely used as a reagent in analytical methods, particularly in spectrophotometry. It enhances the detection and quantification of metal ions, which is crucial for environmental testing and monitoring. For instance, studies have shown that this compound can improve the sensitivity of assays used to measure trace metals in water samples, providing more accurate results compared to traditional methods .

Pharmaceuticals

Research into the pharmaceutical applications of flavianic acid hydrate has focused on its potential role in drug formulation. Its unique structure allows for interactions with various biological targets, making it a candidate for developing targeted therapies. Preliminary studies indicate that it may enhance the bioavailability of certain drugs when used as a carrier or stabilizer .

Biological Research

In biological research, flavianic acid hydrate is utilized in biochemical assays to investigate enzyme activities and cellular processes. It serves as a vital tool in studying metabolic pathways and enzyme kinetics, which are essential for advancements in biotechnology and drug development . Case studies have demonstrated its effectiveness in enhancing the visibility of specific biochemical reactions during assays.

Dyes and Pigments

The compound is extensively used in the production of dyes for textiles and paper industries due to its ability to provide vibrant colors with excellent stability. Its application as a dye has been documented in various industrial processes where colorfastness is critical . The dyeing process involving flavianic acid hydrate has shown promising results in terms of color retention after washing and exposure to light.

Environmental Science

Flavianic acid hydrate plays a significant role in environmental science, particularly in studying pollutant degradation and assessing water quality. It aids researchers in understanding the breakdown of harmful substances in aquatic environments, contributing to efforts aimed at mitigating environmental impacts . Studies have highlighted its effectiveness in tracking the degradation pathways of pollutants.

Case Studies

Case Study 1: Spectrophotometric Detection of Heavy Metals
A study conducted on water samples from industrial areas utilized flavianic acid hydrate as a reagent to detect heavy metals such as lead and mercury. The results indicated that using this compound significantly increased the detection limits compared to conventional methods, demonstrating its utility in environmental monitoring .

Case Study 2: Drug Formulation Enhancement
Research published in a pharmaceutical journal explored the use of flavianic acid hydrate as an excipient in drug formulations. The study found that it improved the solubility and stability of poorly soluble drugs, leading to enhanced bioavailability and therapeutic efficacy .

Case Study 3: Biochemical Assays for Enzyme Activity
In a biochemistry lab setting, flavianic acid hydrate was employed to study enzyme kinetics related to metabolic pathways. The compound facilitated clearer visualization of enzyme-substrate interactions, allowing for more precise measurements of reaction rates .

Mechanism of Action

The mechanism of action of 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate involves its interaction with specific molecular targets. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their structure and function. The sulfonic acid group enhances the compound’s solubility in aqueous environments, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Physicochemical Properties

  • Appearance : Yellow crystalline powder .
  • Solubility : Highly soluble in water due to the polar sulfonic acid group; solubility may vary in organic solvents .
  • Safety : Classified as corrosive (C), requiring careful handling to avoid skin or eye contact .

Applications
Flavianic Acid Dihydrate is primarily used in:

  • Analytical chemistry: As a precipitating agent for amino acids and proteins .
  • Dye chemistry : A precursor for synthetic dyes like Naphthol Yellow S .
  • Pharmaceuticals: Potential use in synthesizing nitroaromatic intermediates .
Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Key Functional Groups Substitution Pattern Applications
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate (483-84-1) C₁₀H₆N₂O₈S·H₂O -OH, -NO₂, -SO₃H 5,7-dinitro; 8-hydroxy; 2-sulfonic Protein precipitation, dye synthesis
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (842-18-2) C₁₀H₆K₂O₈S₂ -OH, -SO₃K 7-hydroxy; 1,3-disulphonate Industrial R&D, detergent formulations
Naphthalene-2-sulfonic acid hydrate (76530-12-6) C₁₀H₈O₃S·H₂O -SO₃H 2-sulfonic Acid catalyst, ion-exchange resins
4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt dihydrate (5808-22-0) C₁₀H₆Na₂O₈S₂·2H₂O -OH, -SO₃Na 4,5-dihydroxy; 2,7-disulphonate Chromotropic agent for colorimetric assays
Key Differences

Functional Groups and Reactivity: Flavianic Acid’s nitro groups (-NO₂) enhance its electrophilic character, making it reactive in diazo coupling and redox reactions . In contrast, 4,5-Dihydroxynaphthalene-2,7-disulfonic acid contains two hydroxyl groups (-OH), favoring chelation and metal-binding applications . Naphthalene-2-sulfonic acid hydrate lacks nitro or hydroxyl groups, limiting its use to acid-catalyzed reactions .

Solubility and Stability :

  • The dipotassium salt (CAS 842-18-2) exhibits higher water solubility than Flavianic Acid due to its ionic -SO₃K groups .
  • Hydration states differ: Flavianic Acid is a dihydrate , while 4,5-Dihydroxynaphthalene-2,7-disulfonic acid is a dihydrate disodium salt .

Applications :

  • Flavianic Acid’s nitro groups make it a potent precipitating agent for biomolecules, whereas Naphthalene-2-sulfonic acid hydrate is used in industrial catalysis .
  • Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is tailored for detergent formulations, reflecting its surfactant-like properties .

Table 2: Physicochemical Comparison
Property Flavianic Acid Dihydrate Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Naphthalene-2-sulfonic acid hydrate
Melting Point Not explicitly reported (decomposes with heating) >300°C 122–126°C
Solubility in Water High Very high (ionic salt) Moderate
Toxicity Corrosive Low (R&D use only) Irritant

Biological Activity

8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate (CAS No. 65944-47-0) is a compound of significant interest due to its unique structural features, including the presence of hydroxyl and nitro groups. These functional groups contribute to its biological activities, making it a subject of research in various fields such as medicinal chemistry, pharmacology, and environmental science.

The compound has the following chemical formula:

C10H8N2O9SC_{10}H_{8}N_{2}O_{9}S

It possesses both acidic and basic properties due to its sulfonic acid and hydroxyl groups, respectively. This duality allows it to interact with various biological targets.

PropertyValue
Molecular Weight288.24 g/mol
SolubilitySoluble in water
Melting PointNot specified
pHAcidic

Antimicrobial Properties

Research indicates that derivatives of 8-hydroxy compounds exhibit a wide range of antimicrobial activity . Specifically, studies have shown that 8-hydroxyquinoline derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several derivatives against common pathogens. The results indicated that certain modifications to the 8-hydroxy structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also shows promise in anticancer applications. Research has demonstrated that derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Summary of Anticancer Activity

Compound DerivativeCancer TypeIC50 (µM)
8-Hydroxy-5,7-DinitroBreast Cancer12.5
8-Hydroxy-5-NitroLung Cancer8.3
8-Hydroxy-5-AminoProstate Cancer15.0

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.

Recent Advances in Research

Recent literature highlights ongoing research into optimizing the synthesis of this compound and its derivatives to enhance biological efficacy while reducing toxicity. For instance, studies have focused on modifying substituents on the naphthalene ring to improve solubility and bioavailability.

Table 3: Recent Research Findings on Derivatives

DerivativeBiological ActivityReference
3-Chloro-8-HydroxyAntiviral
4-Methyl-8-HydroxyAntifungal
5-Nitro-8-HydroxyAnticancer

Q & A

Q. What are the standard synthetic routes for 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves sequential nitration and sulfonation of naphthalene derivatives. For example:

Nitration : Introduce nitro groups at positions 5 and 7 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Sulfonation : Sulfonate the naphthalene backbone at position 2 using fuming sulfuric acid (20% SO₃) at 80–100°C.

Hydroxylation : Introduce the hydroxyl group at position 8 via alkaline hydrolysis (e.g., NaOH, 120°C).
Yield optimization depends on:

  • Reaction time and temperature control during nitration to prevent side products .

  • Purity of intermediates, verified via TLC or HPLC .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield Range
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h60–75%
SulfonationFuming H₂SO₄, 80°C, 4 h70–85%
Hydroxylation10% NaOH, 120°C, 6 h50–65%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic and nitro groups (λmax ~ 340–380 nm) .
  • FT-IR : Confirms functional groups (e.g., -NO₂ at 1520 cm⁻¹, -SO₃H at 1180 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., hydroxyl protons deshielded at δ 10–12 ppm) .
  • HPLC-PDA : Purity assessment using C18 columns (mobile phase: acetonitrile/0.1% H₃PO₄) .

Q. How does pH affect the stability of the compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to the sulfonic acid group’s ionization (pKa ~ -1.5) and hydroxyl group (pKa ~ 8.5):
  • Acidic Conditions (pH < 2) : Protonated sulfonic acid enhances solubility but may accelerate nitro group reduction.
  • Neutral/Alkaline (pH 7–10) : Deprotonated hydroxyl group increases susceptibility to oxidation.
    Protocol : Use buffered solutions (e.g., phosphate buffer, pH 6–7) for long-term storage. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties for nonlinear optical applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
  • HOMO-LUMO gaps : Correlate with optical absorption spectra.
  • Hyperpolarizability (β) : Predicts nonlinear responses (e.g., reverse saturable absorption for laser protection) .
    Workflow :

Optimize geometry using Gaussian 02.

Calculate excited states with TD-DFT.

Validate with experimental UV-Vis and Z-scan measurements .

Q. What are the mechanisms behind its mutagenic potential observed in bacterial assays?

  • Methodological Answer : The nitro groups (-NO₂) undergo enzymatic reduction (e.g., by nitroreductases in Salmonella Ames tests), forming reactive nitrenium ions that intercalate DNA, causing frameshift mutations . Experimental Validation :
  • Ames Test : Use TA98 strain (detects frameshifts) with S9 metabolic activation.
  • LC-MS/MS : Identify DNA adducts (e.g., 8-oxo-dG) post-exposure .

Q. What challenges exist in resolving its crystal structure via X-ray diffraction?

  • Methodological Answer : Challenges include:
  • Hydrate Instability : Dehydration during data collection. Use low-temperature (100 K) mounting.
  • Disorder : Nitro/sulfonate groups may exhibit positional disorder. Apply SHELXL refinement with restraints.
    Protocol :

Grow crystals via slow evaporation (solvent: DMF/water).

Collect data on a Bruker D8 Venture (Mo-Kα radiation).

Resolve using Olex2/SHELXTL .

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